LogP Reduction of ~2.2 Units Relative to N‑Aryl‑Acetamide Analogs
Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate displays a measured logP of 0.29 . By contrast, the closest commercially cataloged aryl‑amide analog, N-(3-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, has a logP of 2.48 . The glycinate ester therefore lowers logP by approximately 2.2 units, predicting substantially higher aqueous solubility and reduced passive membrane permeability relative to the N‑aryl analog.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.29 |
| Comparator Or Baseline | N-(3-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: logP = 2.48 |
| Quantified Difference | Δ logP ≈ –2.2 |
| Conditions | In silico prediction (ChemDiv platform); experimental method not disclosed |
Why This Matters
A ΔlogP of –2.2 drastically alters aqueous solubility and passive permeability, which can shift the compound’s suitability for cell‑based versus biochemical assays and influence oral bioavailability predictions.
